molecular formula C21H21N3O5S B3311720 N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 946274-21-1

N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B3311720
CAS RN: 946274-21-1
M. Wt: 427.5 g/mol
InChI Key: HKWUAUIFZCEVAP-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives are known to possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and more .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are often synthesized via an aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a benzothiazole ring, which is a bioisostere of pyrimidine, the skeleton of three nucleic bases .

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide in lab experiments include its high potency, specificity, and low toxicity. However, the limitations include the need for further studies to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects.

Future Directions

There are several future directions for the research on N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide. These include the development of novel synthetic methods to improve its yield and purity, the evaluation of its potential as a therapeutic agent for various diseases, and the determination of its mechanism of action on different pathways and enzymes.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and further research is needed to determine its full potential as a therapeutic agent.

Scientific Research Applications

N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anticancer, antifungal, and antibacterial properties. It has also been found to exhibit anti-inflammatory and antioxidant activities.

properties

IUPAC Name

N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-15-6-4-13(5-7-15)20(26)24-21-22-14(12-30-21)10-19(25)23-17-11-16(28-2)8-9-18(17)29-3/h4-9,11-12H,10H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWUAUIFZCEVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

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